
2,3,3,6-Tetramethyl-5-methylideneheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,6-Tetramethyl-5-methylideneheptane is an organic compound with the molecular formula C11H22 It is a branched alkane with a unique structure that includes multiple methyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,6-Tetramethyl-5-methylideneheptane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of a precursor compound, such as 2,3,3,6-Tetramethyl-5-heptene, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where the precursor compounds are subjected to hydrogenation in continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogen gas and efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2,3,3,6-Tetramethyl-5-methylideneheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to fully saturate the double bond, converting it to 2,3,3,6-Tetramethylheptane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Cl2, Br2, UV light
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: 2,3,3,6-Tetramethylheptane
Substitution: Halogenated derivatives
Scientific Research Applications
2,3,3,6-Tetramethyl-5-methylideneheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching and methylation on the reactivity and stability of alkanes and alkenes.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2,3,3,6-Tetramethyl-5-methylideneheptane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and methyl groups influence the formation of reactive intermediates, leading to the production of alcohols or ketones. The molecular targets and pathways involved in these reactions are typically related to the compound’s ability to donate or accept electrons, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylheptane: A fully saturated analog without the double bond.
2,3,3,6-Tetramethylheptane: Similar structure but lacks the double bond.
2,2,6,6-Tetramethyl-3,5-heptanedione: Contains additional functional groups (carbonyl groups) and is used in different applications.
Uniqueness
2,3,3,6-Tetramethyl-5-methylideneheptane is unique due to its combination of multiple methyl groups and a double bond, which imparts distinct chemical properties. This structure allows for a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62816-29-9 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,3,3,6-tetramethyl-5-methylideneheptane |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)8-12(6,7)10(3)4/h9-10H,5,8H2,1-4,6-7H3 |
InChI Key |
ZXFXHCFQYSJNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
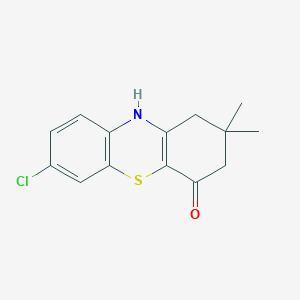
![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)
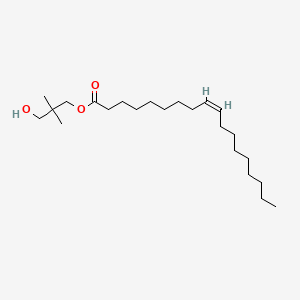

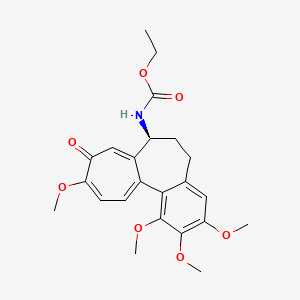
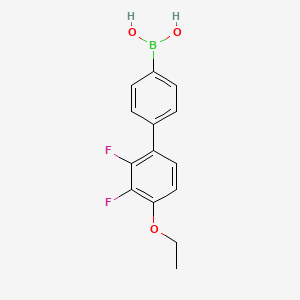

![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)
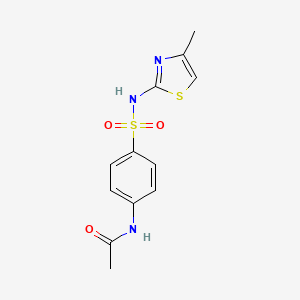
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate](/img/structure/B14149991.png)
![trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B14149998.png)
